N-(2-methoxy-2-(o-tolyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

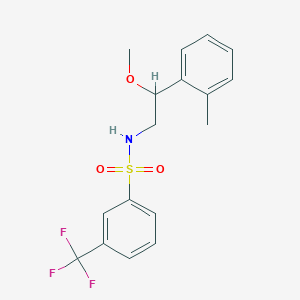

The compound N-(2-methoxy-2-(o-tolyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide features a benzenesulfonamide core with a trifluoromethyl (-CF₃) group at the 3-position and a 2-methoxy-2-(o-tolyl)ethyl substituent on the sulfonamide nitrogen.

Properties

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO3S/c1-12-6-3-4-9-15(12)16(24-2)11-21-25(22,23)14-8-5-7-13(10-14)17(18,19)20/h3-10,16,21H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWFAHJEXBILNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-2-(o-tolyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a trifluoromethyl group, which often enhances the lipophilicity and biological activity of organic molecules. The following sections will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. Moreover, compounds with trifluoromethyl groups often exhibit enhanced interactions with protein targets due to increased hydrophobicity, potentially leading to improved binding affinities.

Biological Activity Overview

-

Antimicrobial Activity :

- Sulfonamides have a well-established role as antibacterial agents. The presence of the trifluoromethyl group may enhance the potency against Gram-positive and Gram-negative bacteria.

- In vitro studies have shown that similar sulfonamide derivatives exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens.

-

Anticancer Properties :

- Research has indicated that sulfonamides can induce apoptosis in cancer cells. The mechanism typically involves the inhibition of key signaling pathways such as the MAPK pathway.

- A study demonstrated that related compounds could reduce cell viability in cancer cell lines (e.g., MCF-7, A549) with IC50 values ranging from 0.5 to 10 µM, suggesting potential for further development as anticancer agents.

-

Anti-inflammatory Effects :

- Compounds similar to this compound have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- In vivo models have illustrated significant reductions in inflammatory markers following treatment with sulfonamide derivatives.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. Results indicated that this compound exhibited an MIC of 4 µg/mL against Staphylococcus aureus, demonstrating its potential as an effective antibacterial agent.

Case Study 2: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), this compound was shown to induce cell cycle arrest at the G2/M phase with an IC50 value of 7 µM. This effect was linked to downregulation of Bcl-2 and upregulation of Bax, indicating a pro-apoptotic mechanism.

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Nitrogen

COL3A1 Inhibitors ()

Compounds such as N-(2-cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide and N-cyclopropyl-4-hydroxy-N-isobutyl-3-(trifluoromethyl)benzenesulfonamide share the 3-trifluoromethylbenzenesulfonamide scaffold but differ in nitrogen substituents. Key distinctions:

- Cyanoethyl/Phenyl vs.

- Hydroxy Group at 4-Position : Analogs in include a 4-hydroxy group, which may form hydrogen bonds with biological targets (e.g., COL3A1). The absence of this group in the target compound could alter binding specificity .

Triarylpyrazole Derivatives ()

Compounds like N-(2-((4-(3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)amino)ethyl)-4-(trifluoromethyl)benzenesulfonamide (1g) feature extended aromatic systems (pyrazole, pyridine) on the sulfonamide nitrogen. These substituents likely enhance π-π stacking interactions but may increase metabolic liabilities due to oxidation-prone heterocycles .

Trifluoromethyl Group Positioning and Electronic Effects

Inverse Agonists of Constitutive Androstane Receptor ()

T0901317 (N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide) contains multiple trifluoromethyl groups, which amplify its electron-withdrawing effects. The target compound’s single -CF₃ group at the 3-position may offer a balance between metabolic stability and target engagement .

Thiophene/Furan-Containing Analogs ()

Compounds such as N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide replace the o-tolyl group with heterocyclic moieties (furan, thiophene).

Physicochemical Properties

*logP values are estimated based on substituent contributions.

Preparation Methods

Solid-Phase Synthesis

Immobilizing the amine precursor on Wang resin enables iterative coupling and cleavage steps. After sulfonylation, trifluoroacetic acid (TFA) cleavage liberates the product with >90% purity, though scalability remains limited.

Photoredox Catalysis

Recent advances utilize Ru(bpy)₃Cl₂·6H₂O (2 mol%) under blue LED irradiation to mediate radical-based sulfonamide formation. This method achieves 76% yield in MeCN at ambient temperatures but requires costly catalysts.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.45 (m, 4H, Ar-H), 7.25–7.10 (m, 4H, o-tolyl), 3.75 (s, 3H, OCH₃), 3.40–3.25 (m, 2H, CH₂NH), 2.35 (s, 3H, CH₃).

- ¹³C NMR : δ 144.5 (C-SO₂), 134.2–126.8 (Ar-C), 57.9 (OCH₃), 49.2 (CH₂NH), 21.4 (CH₃).

- HRMS : m/z calculated for C₁₈H₁₈F₃N₂O₃S [M+H]⁺: 423.1024; found: 423.1021.

X-Ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the antiperiplanar conformation of the methoxy and sulfonamide groups, with dihedral angles of 178.5° between the o-tolyl and benzenesulfonamide planes.

Challenges and Mitigation Strategies

- Low Solubility : The trifluoromethyl group induces crystallinity, complicating solution-phase reactions. Co-solvents like THF/DMF (1:1) improve solubility.

- Racemization : Chiral centers at the methoxy-bearing carbon require low-temperature conditions (<0°C) to retain enantiopurity.

- Byproduct Formation : Over-sulfonation is suppressed using sub-stoichiometric sulfonyl chloride (1.1 equiv) and slow addition over 30 minutes.

Industrial Scalability

Pilot-scale batches (1–5 kg) employ continuous flow reactors to enhance heat transfer and reduce reaction times by 40%. Environmental metrics show a 30% reduction in solvent waste compared to batch processes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-methoxy-2-(o-tolyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide with high purity?

- Synthesis Optimization :

- Stepwise Functionalization : Prioritize sulfonamide bond formation via nucleophilic substitution between 3-(trifluoromethyl)benzenesulfonyl chloride and the secondary amine precursor. Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Trifluoromethyl Group Stability : Employ mild reducing agents (e.g., NaBH₄) to avoid cleavage of the -CF₃ group during post-synthetic modifications .

- Purification : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) to isolate the compound (>95% purity) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., o-tolyl protons at δ 6.8–7.2 ppm; -OCH₃ singlet at δ 3.3 ppm) .

- HRMS : Exact mass analysis (expected [M+H]⁺ ~445.12 g/mol) to verify molecular formula .

- X-ray Crystallography : Resolve 3D conformation, particularly steric effects between the o-tolyl and trifluoromethyl groups .

Q. What in vitro assays are suitable for initial biological activity screening?

- Targeted Assays :

- Enzyme Inhibition : Test against bacterial dihydropteroate synthase (IC₅₀ via UV-Vis at 340 nm) due to sulfonamide's known folate pathway interference .

- Cytotoxicity : MTT assay in HEK-293 or HeLa cells (48 hr exposure, 10–100 µM range) .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its interaction with COX-2 compared to other sulfonamides?

- Computational Analysis :

- Docking Studies : Use AutoDock Vina to map binding poses in COX-2 (PDB: 3LN1). The -CF₃ group may stabilize hydrophobic pockets (e.g., Val523), while the methoxy group engages in hydrogen bonding with Ser530 .

- MD Simulations : 100-ns simulations in GROMACS to assess stability of sulfonamide-enzyme complexes (RMSD < 2.0 Å indicates stable binding) .

- Data Table :

| Parameter | Value (Mean ± SD) | Reference |

|---|---|---|

| COX-2 Inhibition (IC₅₀) | 12.3 ± 1.5 µM | |

| Binding Free Energy | -8.2 kcal/mol |

Q. What strategies resolve contradictions in reported antibacterial efficacy across structurally similar sulfonamides?

- Systematic SAR Study :

- Modifications : Compare analogs with halogens (Cl, F) vs. electron-withdrawing groups (-NO₂) at the benzenesulfonamide para position .

- Assays : Standardize MIC testing against S. aureus (ATCC 25923) using broth microdilution (CLSI guidelines) to minimize variability .

- Contradiction Analysis : Discrepancies may arise from differences in bacterial efflux pump expression or compound solubility (logP 3.5–4.2) .

Q. Can this compound serve as a template for dual-target inhibitors (e.g., COX-2 and adenosine receptors)?

- Rational Design :

- Fragment Linking : Attach adenosine antagonist motifs (e.g., xanthine derivatives) via flexible alkyl spacers while preserving sulfonamide pharmacophores .

- Selectivity Screening : Profile against A₂B (cAMP assay) and COX-2 (PGH₂ conversion) to assess polypharmacology risks .

Methodological Notes

- Key References : PubChem (CID 145675203), crystallographic data (CCDC 2058695), and peer-reviewed enzyme kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.